molecular formula C6H12ClN5 B1440720 4-(1H-Tetrazol-1-yl)piperidine CAS No. 297172-23-7

4-(1H-Tetrazol-1-yl)piperidine

Cat. No.: B1440720
CAS No.: 297172-23-7
M. Wt: 189.65 g/mol
InChI Key: AFNWBWYWRLKULC-UHFFFAOYSA-N
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Description

4-(1H-Tetrazol-1-yl)piperidine is an organic compound with the molecular formula C6H11N5. It consists of a piperidine ring substituted with a tetrazole moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1H-Tetrazol-1-yl)piperidine typically involves the reaction of piperidine with sodium azide and triethyl orthoformate under acidic conditions. The reaction proceeds through the formation of an intermediate, which subsequently cyclizes to form the tetrazole ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: 4-(1H-Tetrazol-1-yl)piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include N-oxides, reduced heterocycles, and substituted tetrazoles .

Scientific Research Applications

4-(1H-Tetrazol-1-yl)piperidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(1H-Tetrazol-1-yl)piperidine involves its interaction with various molecular targets. The tetrazole ring can mimic carboxylic acids, allowing it to bind to enzymes and receptors in a similar manner. This interaction can inhibit or activate specific biological pathways, leading to its observed effects .

Comparison with Similar Compounds

  • 4-(1H-Tetrazol-1-yl)piperidine hydrochloride
  • 4-(Benzhydryloxy)-1-[3-(1H-tetrazol-5-yl)propyl]piperidine

Comparison: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other tetrazole-containing compounds, it offers a balance of stability and reactivity, making it a versatile scaffold for various applications .

Properties

IUPAC Name

4-(tetrazol-1-yl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N5/c1-3-7-4-2-6(1)11-5-8-9-10-11/h5-7H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEQPNOLGWGPSPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1N2C=NN=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20653991
Record name 4-(1H-Tetrazol-1-yl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20653991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

690261-90-6
Record name 4-(1H-Tetrazol-1-yl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20653991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(1H-Tetrazol-1-yl)piperidine
Reactant of Route 2
4-(1H-Tetrazol-1-yl)piperidine
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4-(1H-Tetrazol-1-yl)piperidine
Reactant of Route 4
4-(1H-Tetrazol-1-yl)piperidine
Reactant of Route 5
4-(1H-Tetrazol-1-yl)piperidine
Reactant of Route 6
4-(1H-Tetrazol-1-yl)piperidine

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